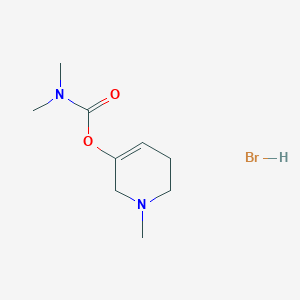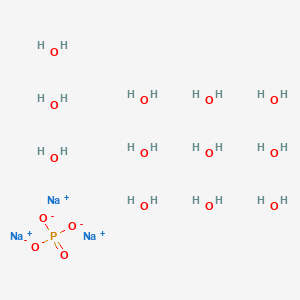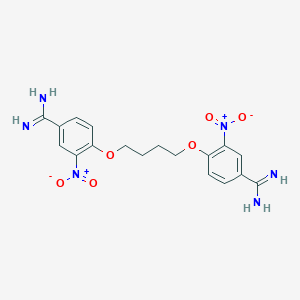
6-甲基-2,4-二羟基喹啉
描述
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their potential biological activities. In the synthesis of Pyrrolo[4,3,2-de]quinolines, various nitroquinolines were converted into nitro-acetal and then reduced to form tetrahydroquinolines, which under acidic conditions closed to give tetrahydropyrroloquinolines. Notably, 6,7-Dimethoxy-4-methylquinoline was nitrated and then converted through several steps to yield different quinoline derivatives . Another study reported the synthesis of indenopyrazoles, which included the compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, showing antiproliferative activity toward human cancer cells . Additionally, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomer was achieved through a combination of Buchwald–Hartwig reaction and Pd-catalyzed intramolecular direct arylation .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. An X-ray study revealed the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, showing a distorted six-membered hetero ring conformation . The crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids were determined, highlighting the importance of hydrogen bonding in the solid-state structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is diverse. For instance, the reaction of chloro-nitroquinolines with dimethylamine resulted in aminodehalogenation and nucleophilic substitution of methoxy groups. This led to the synthesis of a new quinoline proton sponge . In another study, the synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline was improved, and the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline was elucidated .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their structural features. For example, the presence of methyl substituents in the 2 or 4 positions of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline affected its interaction with catechol O-methyltransferase (COMT) and its norepinephrine depleting activity . The uptake and storage of 6,7-Dihydroxytetrahydroisoquinoline by peripheral sympathetic nerve of the rat were also studied, providing insights into its sympathomimetric properties .
科学研究应用
气相研究
6-甲基-2,4-二羟基喹啉已在气相中进行研究,重点关注其互变异构体。Hebanowska等人(1986年)研究了其电子碰撞解离图谱和量子化学计算,提供了关于其气相中互变异构和平衡的见解(Hebanowska et al., 1986)。
抗癌和抗菌特性
Şener等人(2018年)的研究探讨了从2,4-二羟基喹啉衍生的二氮杂偶氮染料的合成,显示出潜在的抗癌、抗菌和DNA保护活性。这表明在新药物或药物添加剂的开发中发挥作用(Şener等人,2018年)。
金属传感特性
Hazra等人(2018年)合成了两种位置异构体,包括一种基于2,4-二羟基喹啉的异构体,以研究它们对Al3+和Zn2+等金属离子的荧光传感特性。这些化合物对于在各种应用中检测金属离子可能很重要(Hazra et al., 2018)。
抗菌剂
研究还关注了2,4-二羟基喹啉的类似物,如4-甲基喹啉,以及它们的抗微生物活性。Kim等人(2014年)研究了这些化合物,用于开发对抗食源性细菌的天然防腐剂,表明它们在食品安全和制药领域的潜力(Kim et al., 2014)。
药物合成
Johnson等人(1989年)探讨了2,4-二氨基-5-苄基嘧啶及其类似物的合成,包括1,2-二氢喹啉甲基类似物,强调它们对细菌二氢叶酸还原酶的高活性和特异性。这项研究有助于新抗菌剂的开发(Johnson et al., 1989)。
包合物形成
Abdel-Samad等人(2019年)对2,4-二羟基喹啉在环糊精中的包合进行了研究,提供了关于其分子封装和激发态质子转移效应的见解。这项研究可能对制药应用产生影响(Abdel-Samad et al., 2019)。
用于癌症诊断的量子纠缠
Alireza等人(2019年)进行了一项研究,提出了一个分析模型,用于研究纳米分子与双模场之间的相互作用,其中包括一种6-甲氧基-8-[[6-甲氧基-8-[[6-甲氧基-2-甲基-1-(2-甲基丙基)-3,4-二氢-1H-异喹啉-7-基]氧基]-2-甲基-1-(2-甲基丙基)-3,4-二氢-1H-异喹啉-7-基]氧基]-2-甲基-1(2-甲基丙基)-3,4-二氢-1H-异喹啉-7-醇,探讨其用于诊断人类癌细胞、组织和肿瘤的潜力(Alireza et al., 2019)。
安全和危害
属性
IUPAC Name |
4-hydroxy-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZQTDCCMODLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715612 | |
| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dihydroxyquinoline | |
CAS RN |
1677-44-7 | |
| Record name | 4-Hydroxy-6-methyl-2-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















